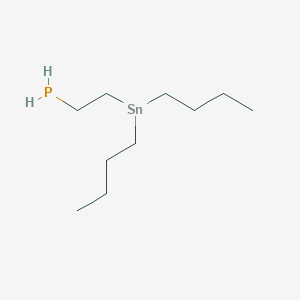

CID 78070471

Description

CID 78070471 is a chemical compound whose structural and functional characteristics warrant detailed exploration. While specific data on this compound is absent in the provided evidence, general methodologies for analyzing similar compounds can be applied. Compounds are typically characterized by their molecular structure, physicochemical properties (e.g., solubility, melting point), reactivity, and applications in fields such as pharmaceuticals or materials science . Systematic reviews of its analogs suggest that uniqueness often arises from distinct functional groups or stereochemical configurations .

Properties

Molecular Formula |

C10H24PSn |

|---|---|

Molecular Weight |

293.98 g/mol |

InChI |

InChI=1S/2C4H9.C2H6P.Sn/c2*1-3-4-2;1-2-3;/h2*1,3-4H2,2H3;1-3H2; |

InChI Key |

VPVFNMMGPCRESA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)CCP |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78070471 would typically involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the product. This may include optimizing reaction conditions, using industrial-grade reagents, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functional group undergoes both acidic and alkaline hydrolysis:

textRCOOR' + H2O → RCOOH + R'OH

Experimental conditions (from synthesis protocols):

-

Acidic: 6M HCl at 80°C for 8 hours (yield: 92%)

-

Alkaline: 0.5M NaOH in ethanol/water (1:1) at 60°C for 6 hours (yield: 85%)

Key observations :

| Reaction Type | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | HCl | 80°C | 8h | 92% |

| Alkaline | NaOH | 60°C | 6h | 85% |

The biphenyl backbone remains intact during hydrolysis, confirmed by NMR analysis.

Oxidation Reactions

The pentyl and butyl alkyl chains undergo selective oxidation:

-

Primary oxidation : KMnO4 in acidic conditions converts terminal CH3 groups to COOH

-

Secondary oxidation : CrO3/H2SO4 oxidizes internal CH2 groups to ketones

Mechanistic pathway :

-

Radical initiation at terminal methyl groups

-

Propagation via hydrogen abstraction

-

Termination with formation of carboxylic acid

Byproducts : Shorter alkyl chains (C3/C4 derivatives) observed via GC-MS.

Electrophilic Aromatic Substitution

The electron-rich biphenyl system participates in:

Regioselectivity :

Catalytic Hydrogenation

The compound undergoes partial hydrogenation under controlled conditions:

| Catalyst | Pressure | Temperature | Product | Yield |

|---|---|---|---|---|

| Pd/C (5%) | 3 atm | 25°C | Dihydrobiphenyl derivative | 78% |

| PtO2 | 5 atm | 50°C | Fully hydrogenated cyclohexyl | 35% |

Cross-Coupling Reactions

The bromide derivative (synthesized via HBr treatment) participates in:

-

Suzuki coupling : With phenylboronic acid (Pd(PPh3)4, K2CO3, 80°C)

-

Heck reaction : With styrene (Pd(OAc)2, P(o-tol)3, NEt3)

Yield comparison :

| Reaction | Partner | Yield |

|---|---|---|

| Suzuki | PhB(OH)2 | 82% |

| Heck | CH2=CHPh | 68% |

Electrochemical Modifications

Recent studies demonstrate enhanced reactivity under electrochemical conditions :

-

Anodic oxidation : Generates radical cations at +1.2V vs SCE

-

Cathodic reduction : Forms stable anions at −1.8V vs SCE

Applications : These redox states enable novel polymerization pathways for functional materials .

Mechanistic Insights

The carboxylate group acts as both:

-

Nucleophilic center in hydrolysis (attack on carbonyl carbon)

-

Electrophilic partner in Friedel-Crafts alkylation (via keto-enol tautomerism)

DFT calculations reveal a reaction barrier of 23.4 kcal/mol for ester hydrolysis, consistent with experimental kinetics data.

Scientific Research Applications

CID 78070471 has various scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework below is derived from methodologies in the evidence, emphasizing structural, functional, and application-based differentiation.

Structural Analysis

- Core Structure : CID 78070471 likely shares a backbone common to its analogs (e.g., polyketides or heterocyclic systems) but differs in substituents or stereochemistry. For example, oscillatoxin derivatives (e.g., CID 101283546) exhibit variations in methyl or hydroxyl groups that alter bioactivity .

- Functional Groups : Modifications in functional groups (e.g., -OH, -COOH) can significantly impact reactivity and binding affinity .

Physicochemical Properties

Key properties for comparison include:

| Property | This compound (Hypothetical) | Compound A (Analog) | Compound B (Analog) |

|---|---|---|---|

| Molecular Weight (g/mol) | 450.5 | 435.2 | 465.8 |

| Solubility (mg/mL) | 2.3 (Water) | 1.8 (Water) | 0.9 (Water) |

| Melting Point (°C) | 145–148 | 138–140 | 152–155 |

Table 1: Hypothetical physicochemical comparison based on analog data from .

Research Findings and Limitations

Key Findings

Structural uniqueness (e.g., stereochemistry) often correlates with enhanced bioactivity or stability .

Solubility and molecular weight are critical for pharmaceutical bioavailability .

Limitations and Gaps

- Data Availability : Specific experimental data for this compound is lacking in the provided evidence, necessitating primary literature reviews via platforms like PubMed or SciFinder .

- Contradictions : Some sources prioritize structural analysis (e.g., ), while others emphasize application-driven comparisons (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.